molecular formula C12H10N2O5 B189845 ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate CAS No. 1556-30-5

ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate

Cat. No. B189845
CAS RN: 1556-30-5
M. Wt: 262.22 g/mol
InChI Key: XUAURMWEQKYGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is a chemical compound with the CAS Number: 1556-30-5 . Its molecular weight is 262.22 . The IUPAC name for this compound is ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate .


Molecular Structure Analysis

The InChI code for ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is 1S/C12H10N2O5/c1-2-19-12(16)8-7-10(14(17)18)9-5-3-4-6-13(9)11(8)15/h3-7H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate is a pale-yellow to yellow-brown solid . The storage temperature is room temperature .

Scientific Research Applications

HIV Integrase Inhibition

Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate has been identified as a key intermediate in the synthesis of compounds with potential HIV integrase inhibitory activities. This class of compounds, including derivatives bearing sulfamido, carboxylamido, benzimidazole, and benzothiazole substituents, have been designed and synthesized for this purpose. The structures of these new compounds were confirmed by various spectroscopic methods and screened for their HIV integrase inhibitory activity .

Synthesis of Heterocycles

The compound is also involved in the synthesis of related four-membered to seven-membered heterocycles. These heterocycles exhibit unique biological activities, which makes them valuable in various scientific research applications .

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, which means it is harmful if swallowed . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 1-nitro-4-oxoquinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)8-7-10(14(17)18)9-5-3-4-6-13(9)11(8)15/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAURMWEQKYGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609196
Record name Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate

CAS RN

1556-30-5
Record name Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Nitric acid (1.08 g, 17 mmol) was added slowly to acetic anhydride (7 mL) at 5° C. Stirring was continued for 5 min and the reaction mixture was cooled to −10° C. (ice/salt bath). Ethyl 4-oxo-4H-quinolizine-3-carboxylate (1) (920 mg, 4.2 mmol) was added in one portion. After 5 min, an orange precipitate formed. The reaction was complete after 15 min as indicated by thin layer chromatography (ethyl acetate). The reaction mixture was poured into 250 g crushed ice and stirred for 30 min to give an orange suspension, which was extracted three times with 100 mL dichloromethane. The combined organic layers were washed three times with 100 ml water. Evaporation of the solvent gave a deep red solid. Purification by flash chromatography gave a bright yellow solid (497 mg, 50% yield). M.p. 169-170° C. 1H NMR (δ, CDCl3): 1.44 (t, J=7.0 Hz, 3H), 4.45 (q, J=7.0 Hz, 2H), 7.55 (dd, J=7.0 Hz, J=7.0 Hz, 1H), 8.15 (dd, J=9.7 Hz, 7.0 Hz, 1H), 9.31 (d, J=9.1 Hz, 1H), 9.47 (s, 1H), 9.60 (d, J=7.0 Hz, 1H). MS: m/z 262.0601; required for C12H10N2O5: 262.0590.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
920 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate
Reactant of Route 3
ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate
Reactant of Route 4
ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate
Reactant of Route 5
ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.